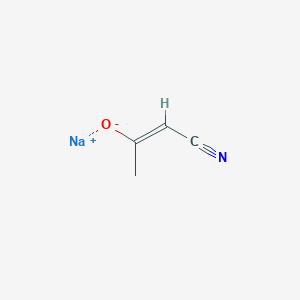![molecular formula C11H12N4O2S B7466593 Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)
Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate, also known as ATB-346, is a new anti-inflammatory drug that has shown promising results in preclinical studies. This drug is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID) commonly used for the treatment of pain and inflammation. However, unlike naproxen, ATB-346 has been designed to reduce the gastrointestinal side effects associated with NSAIDs.
Mécanisme D'action
Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate is a prodrug that is activated by the enzyme paraoxonase-1 (PON1) present in the blood. Once activated, it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the production of inflammatory mediators such as prostaglandins and leukotrienes, and inhibits the migration of immune cells to the site of inflammation. It also reduces the expression of adhesion molecules on the surface of endothelial cells, which play a key role in the recruitment of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate has several advantages for lab experiments. It has been shown to be more effective than naproxen in reducing inflammation and pain, while also being less toxic to the gastrointestinal tract. However, it is important to note that the effects of this compound may vary depending on the model used for the experiment.
Orientations Futures
There are several future directions for the research on Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate. One area of interest is the potential use of this compound for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of new prodrugs that can be activated by other enzymes, which could lead to the development of more targeted therapies. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate involves the reaction between 4-aminomethylbenzoic acid and 4-amino-1,2,4-triazole-3-thiol in the presence of methanesulfonyl chloride and triethylamine. This reaction leads to the formation of the desired product, which is then purified using column chromatography.
Applications De Recherche Scientifique
Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate has been extensively studied in preclinical models of inflammation and pain. In these studies, it has been shown to be more effective than naproxen in reducing inflammation and pain, while also being less toxic to the gastrointestinal tract.
Propriétés
IUPAC Name |
methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-17-10(16)9-4-2-8(3-5-9)6-18-11-14-13-7-15(11)12/h2-5,7H,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTGAPBWPLHBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=CN2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)


![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)
![2-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide](/img/structure/B7466552.png)

![3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7466562.png)


![[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B7466585.png)

![(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466604.png)

